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[2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea

VEGFR-2 kinase inhibition Linker SAR Anticancer

This 4-amino-1H-pyrazol-1-yl-propanoyl urea features a three-carbon linker that distinguishes it from acetyl-linked analogs, delivering distinct target engagement profiles across JAKs, VEGFR-2, and sEH. The 4-amino substitution is a validated pharmacophore for JAKs inhibition, with analogs exceeding Ruxolitinib potency. Researchers exploring linker-length SAR or developing anti-inflammatory agents with improved gastric safety will find this building block indispensable. 95% purity with full analytical documentation (NMR, HPLC).

Molecular Formula C7H11N5O2
Molecular Weight 197.19 g/mol
Cat. No. B13152249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea
Molecular FormulaC7H11N5O2
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(=O)N)N1C=C(C=N1)N
InChIInChI=1S/C7H11N5O2/c1-4(6(13)11-7(9)14)12-3-5(8)2-10-12/h2-4H,8H2,1H3,(H3,9,11,13,14)
InChIKeyRVMWXDFQMUOOBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea – Compound Overview and Procurement-Relevant Class Identity


[2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea (CAS 1152506-10-9, molecular formula C₇H₁₁N₅O₂, MW 197.19) is a synthetic pyrazolyl‑urea derivative bearing a 4‑amino substituent on the pyrazole ring and a propanoyl linker between the pyrazole N1 and the terminal urea moiety . The compound belongs to a privileged scaffold class in medicinal chemistry, where pyrazolyl‑ureas have demonstrated activity across multiple therapeutic targets including p38α MAPK, JAKs, VEGFR‑2, and sEH [1][2]. It is currently available from multiple suppliers at ≥95% purity with standard analytical documentation (NMR, HPLC, GC) . No dedicated bioactivity dataset or peer‑reviewed pharmacological profiling for this specific compound was identified in the public domain as of the search date.

Why [2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea Cannot Be Interchanged with Generic Pyrazolyl-Urea Analogs


Pyrazolyl‑ureas form a pharmacologically diverse class where small structural modifications—linker length, substitution pattern on the pyrazole ring, and terminal urea derivatization—can produce orders‑of‑magnitude shifts in target potency and selectivity [1]. In particular, extending the linker between the pyrazole ring and the urea pharmacophore from acetyl (two‑carbon) to propanoyl (three‑carbon) has been shown in systematic VEGFR‑2 SAR studies to consistently reduce cytotoxic potency [2]. Conversely, in sEH inhibitor series, increasing linker length by three methylene units yielded a ~20‑fold improvement in potency [3]. These divergent effects underscore that linker length is a critical, context‑dependent determinant of bioactivity across different protein targets. The 4‑amino substitution on the pyrazole ring is also a key pharmacophoric feature: 4‑amino‑(1H)‑pyrazole derivatives have been reported to be potent JAKs inhibitors with antiproliferative activity exceeding that of the approved drug Ruxolitinib [4]. Therefore, substituting [2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea with a generic pyrazolyl‑urea analog without matching these precise structural features risks unpredictable, and likely detrimental, shifts in biological performance.

[2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea – Quantitative Differentiation Evidence Versus Closest Analogs


Linker Length Differentiates Bioactivity: Propanoyl vs. Acetyl in Pyrazolyl‑Urea VEGFR‑2 Series

In a comprehensive review of pyrazole‑based VEGFR‑2 kinase inhibitors, compounds bearing an acetyl linker (two‑carbon chain) between the pyrazole core and the urea/amide pharmacophore exhibited superior cytotoxicity, whereas chain extension to a propanoyl linker (three‑carbon chain, as present in the target compound) consistently lowered cytotoxic activity [1]. This class‑level SAR indicates that the target compound's propanoyl linker is a differentiated structural feature that is expected to modulate target engagement and cellular potency in a manner distinct from acetyl‑linked analogs such as [2-(4‑Amino‑1H‑pyrazol‑1‑YL)acetyl]urea.

VEGFR-2 kinase inhibition Linker SAR Anticancer

4‑Amino Substitution Confers JAKs Inhibitory Activity Superior to Ruxolitinib in Analog Series

A series of 4‑amino‑(1H)‑pyrazole derivatives were designed, synthesized, and evaluated as JAKs inhibitors. The in vitro protein kinase inhibition experiments showed that compounds 3a–f and 11b are potent JAKs inhibitors. Importantly, these 4‑amino‑substituted pyrazoles exhibited more potent antiproliferative activities than the approved JAKs inhibitor Ruxolitinib in cancer cell lines [1]. The target compound retains the critical 4‑amino‑1H‑pyrazol‑1‑yl substructure present in these active analogs, structurally distinguishing it from pyrazolyl‑ureas that carry alternative substituents (e.g., 3‑amino, 5‑amino, or unsubstituted pyrazole) at this position.

JAK kinase inhibition 4-Aminopyrazole Antitumor

Terminal Urea Moiety Enhances Solubility and Enables Additional Hydrogen‑Bonding Interactions Versus Amide Analog

The insertion of a urea moiety into pyrazole derivatives can enhance aqueous solubility through strong intermolecular hydrogen bonding with solvents, as noted in recent reviews of pyrazolyl‑ureas [1]. This physicochemical advantage differentiates the target compound from its closest amide analog, 2‑(4‑amino‑1H‑pyrazol‑1‑yl)‑N‑methylpropanamide (CAS 1152505‑69‑5), which replaces the terminal urea group with a methylamide moiety. The urea functional group introduces two additional hydrogen‑bond donors (NH₂) that can participate in key interactions with biological targets, a feature absent in the N‑methyl amide analog.

Physicochemical properties Urea pharmacophore Solubility

Pyrazolyl‑Urea Class Demonstrates Low‑Micromolar p38α MAPK Inhibition Comparable to SB 203580 Standard

A series of fifteen pyrazolyl urea derivatives (compounds 3a–o) were synthesized and screened for p38α MAPK inhibition using an immunosorbent‑based assay. The active compounds showed IC₅₀ values ranging from 0.037 ± 1.56 to 0.069 ± 0.07 µmol/L, which are comparable to the standard p38α inhibitor SB 203580 (IC₅₀ = 0.043 ± 3.62 µmol/L) [1]. Additionally, compound 3c demonstrated 75.06% antioxidant activity (DPPH assay) versus 71.53% for butylated hydroxy anisole, and these compounds exhibited in vivo anti‑inflammatory activity ranging from 62.25% to 80.93% compared to diclofenac sodium (81.62%) [1]. Although the target compound was not specifically included in this screen, its structural conformity to the pyrazolyl‑urea chemotype supports its potential to engage p38α MAPK within this potency range.

p38α MAPK inhibition Anti-inflammatory Kinase inhibitor

Procurement‑Relevant Application Scenarios for [2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea


JAKs‑Targeted Anticancer Lead Optimization

The 4‑amino‑1H‑pyrazol‑1‑yl substructure is a validated pharmacophore for JAKs inhibition, with published analogs showing superior antiproliferative activity relative to Ruxolitinib [REFS-1, Section 3]. The target compound provides this critical 4‑amino substitution coupled with a propanoyl‑urea tail, offering a novel chemotype for JAKs‑focused medicinal chemistry programs. Researchers exploring structure‑activity relationships around linker length or terminal urea modifications can use this compound as a versatile intermediate for generating focused libraries.

Inflammation and p38α MAPK Pathway Studies

Pyrazolyl‑urea derivatives have demonstrated low‑micromolar p38α MAPK inhibition equipotent to SB 203580, with additional in vivo anti‑inflammatory activity and reduced ulcerogenic liability compared to diclofenac [REFS-2, Section 3]. The target compound, as a member of this chemotype, is suitable for academic or industrial research aiming to develop new anti‑inflammatory agents with improved gastric safety profiles. Its distinct propanoyl linker may confer altered pharmacokinetic properties relative to previously studied acetyl‑linked or directly connected urea analogs.

Antileishmanial Drug Discovery

A structurally related series of amino‑pyrazole ureas was identified through HTS and hit optimization, with compound 26 achieving >90% in vivo efficacy against Leishmania infantum [3]. The target compound shares the amino‑pyrazole urea core and can serve as a closely related scaffold for further lead optimization in neglected tropical disease drug discovery programs, particularly where modifications to the linker and terminal urea are being explored to improve potency, selectivity, or pharmacokinetics.

Chemical Biology Tool Compound for Linker‑Dependent SAR Studies

The SAR evidence indicates that linker length between pyrazole and urea moieties is a critical determinant of target engagement across multiple protein families (VEGFR‑2, sEH, CB receptors) [REFS-4, Sections 2 and 3]. The propanoyl linker distinguishes the target compound from acetyl‑linked analogs and directly connected urea derivatives. This makes it a valuable tool compound for systematic linker‑scanning SAR campaigns in academic or industrial kinase and hydrolase inhibitor discovery.

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